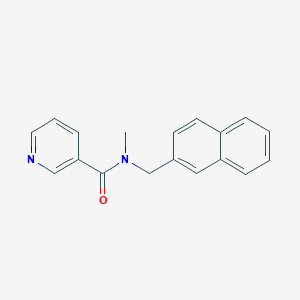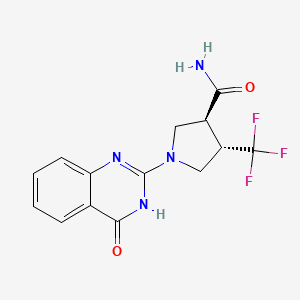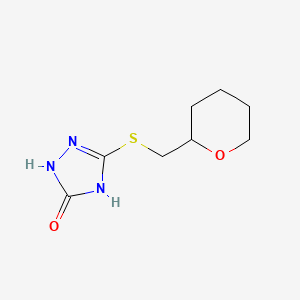
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide, also known as NMN, is a compound that has gained significant attention in recent years due to its potential health benefits. NMN is a derivative of nicotinamide, which is a form of vitamin B3. NMN has been found to have a variety of positive effects on the body, including improving energy metabolism, enhancing cellular repair mechanisms, and potentially extending lifespan.
Mécanisme D'action
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide works by increasing the levels of NAD+ in the body. NAD+ is a coenzyme that plays a critical role in energy metabolism and cellular repair mechanisms. As we age, our levels of NAD+ decline, which can lead to a variety of negative health effects. This compound supplementation has been found to increase NAD+ levels, which can help to restore cellular function and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have a variety of positive effects on the body. It has been shown to improve energy metabolism, enhance cellular repair mechanisms, and potentially extend lifespan. This compound has also been found to improve insulin sensitivity and reduce inflammation, which are important factors in the development of chronic diseases such as diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide for lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be expensive to produce in large quantities, which may limit its use in some studies.
Orientations Futures
There are many potential future directions for research on N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide. Some of the most promising areas of study include its effects on age-related diseases such as Alzheimer's and Parkinson's, its potential as a treatment for metabolic disorders such as diabetes and obesity, and its use in anti-aging therapies. Additionally, there is ongoing research into the optimal dosing and timing of this compound supplementation, as well as its potential side effects and interactions with other compounds. Overall, this compound is a compound with significant potential for improving health and extending lifespan, and further research is needed to fully understand its effects and applications.
Méthodes De Synthèse
The synthesis of N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide involves the reaction of nicotinamide with naphthalene-2-carbaldehyde and methylamine. The reaction occurs in a solvent such as methanol or ethanol and is typically carried out at room temperature. The resulting product is purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential health benefits. Some of the most promising areas of research include its effects on energy metabolism, cellular repair mechanisms, and lifespan extension. This compound has been found to improve mitochondrial function, which is important for energy production in cells. It has also been shown to activate sirtuins, which are enzymes that play a role in cellular repair mechanisms and aging.
Propriétés
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(18(21)17-7-4-10-19-12-17)13-14-8-9-15-5-2-3-6-16(15)11-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOCTTKYPMFWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356721.png)
![8-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356726.png)
![Methyl 2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate](/img/structure/B7356729.png)
![3-[2-[(E)-2-(3-fluoro-4-methoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356741.png)
![1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
![5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356767.png)

![4-methyl-2-[1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356779.png)
![2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356788.png)
![5-(2,3-dimethylpiperidine-1-carbonyl)-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B7356799.png)
![2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide](/img/structure/B7356806.png)
![2-[4-(2-phenylacetyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356809.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one](/img/structure/B7356820.png)